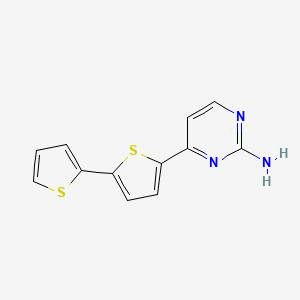

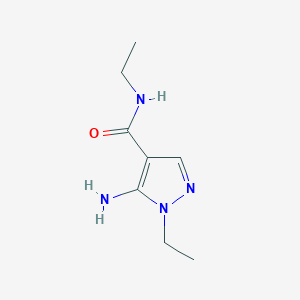

![molecular formula C20H18FNO3 B2970628 1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-85-0](/img/structure/B2970628.png)

1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro compounds are a class of organic compounds that have two molecular rings joined by one atom, forming a structure somewhat like a bow tie . They are often used in the pharmaceutical industry and in the synthesis of various drugs .

Synthesis Analysis

The synthesis of a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% . The versatility of the spiropiperidine scaffold in the context of library synthesis is exemplified by selective and sequential derivatisation of the amino and aryl bromide functional groups .Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-(3-Bromo-4-fluorobenzoyl)piperidine, has been analyzed . The molecular formula is CHBrFNO, with an average mass of 286.140 Da and a monoisotopic mass of 285.016449 Da .Chemical Reactions Analysis

While specific chemical reactions involving “1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” are not available, similar compounds have been synthesized using various reactions . For instance, an efficient chiral bifunctional amine-thiourea catalysed cascade oxa-Michael–Michael addition of 4-alkenyl pyrazolin-3-ones to (E)-2-(2-nitrovinyl)phenol for the synthesis of chiral heterocyclic systems containing spiro[chroman-3,3’-pyrazol] scaffolds has been developed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 1-(3-Bromo-4-fluorobenzoyl)piperidine, include a density of 1.5±0.1 g/cm3, boiling point of 387.6±32.0 °C at 760 mmHg, and a molar refractivity of 64.0±0.3 cm3 .Applications De Recherche Scientifique

Synthesis and Derivatization in Medicinal Chemistry

The compound serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis and derivatization of novel spirocyclic compounds . Its structure allows for selective and sequential derivatization, making it a valuable precursor in the development of diverse medicinal libraries.

Pharmacological Applications

Piperidine derivatives, including those related to the compound , are present in various classes of pharmaceuticals . They have been explored for their potential as dual inhibitors against specific resistant cancer cell lines, indicating a role in the development of targeted cancer therapies .

Biochemical Research

In biochemical research, derivatives similar to this compound have been isolated from natural sources and studied for their ability to inhibit microtubule assembly, which is a crucial process in cell division and a target for anticancer drugs .

Drug Discovery and Development

Spirocyclic compounds like “1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” are of interest in drug discovery due to their three-dimensional structure, which can lead to improved pharmacokinetic properties and the exploration of novel chemical space .

Clinical Trials and Experimental Therapeutics

While specific clinical trials for this compound were not found, its structural class is often involved in experimental therapeutics, particularly in the early stages of drug development and preclinical studies .

Anticancer Research

Compounds with the piperidine moiety have been investigated for their anticancer applications, with research suggesting their involvement in regulating crucial signaling pathways essential for cancer cell survival .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1'-(3-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3/c21-15-5-3-4-14(12-15)19(24)22-10-8-20(9-11-22)13-17(23)16-6-1-2-7-18(16)25-20/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNYFLNWBZFAOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51090058 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

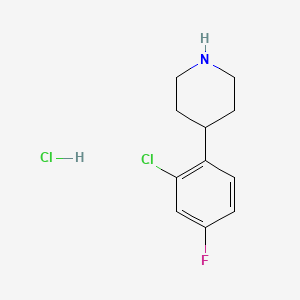

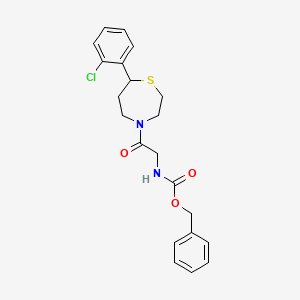

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2970547.png)

![1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2970549.png)

![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)

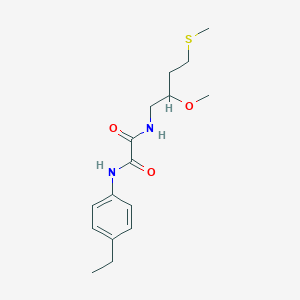

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2970556.png)

![4-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2970558.png)

![3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970564.png)

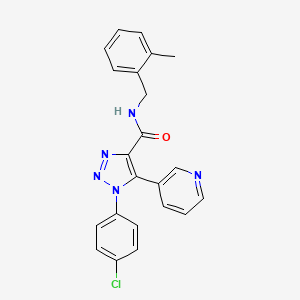

![3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2970566.png)

![Imidazo[1,2-a]pyridine-3-carbothioamide](/img/structure/B2970568.png)